N,N-dimethylcarbamimidothioic acid
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Overview
Description
N,N-dimethylcarbamimidothioic acid is an organic compound belonging to the class of thioureas. Thioureas are derivatives of urea where the carbonyl group is replaced by a thiocarbonyl group. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylcarbamimidothioic acid typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of an appropriate acid to form the desired thiourea derivative. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include water or alcohols.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioureas.
Scientific Research Applications
N,N-dimethylcarbamimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylcarbamimidothioic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylthiourea: Similar structure but lacks the carbamimidothioic acid group.
N,N-dimethylformamide: Contains a formamide group instead of a thiourea group.
N,N-dimethylacetamide: Contains an acetamide group instead of a thiourea group.
Uniqueness
N,N-dimethylcarbamimidothioic acid is unique due to its specific combination of the thiourea and carbamimidothioic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWBPQBZHMUFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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